molecular formula C11H10Cl2N2O2S B273457 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No. B273457
M. Wt: 305.2 g/mol
InChI Key: SOKFSYFNQPBRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole, also known as SB 203580, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), which is a key signaling molecule involved in various cellular processes, including inflammation, apoptosis, and cell differentiation.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 involves its binding to the ATP-binding site of p38 MAPK, thus preventing the kinase from phosphorylating its downstream targets. This leads to the inhibition of various cellular processes that are regulated by p38 MAPK, including the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and physiological effects:
1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 has been shown to have a wide range of biochemical and physiological effects, depending on the specific cell type and experimental conditions. In general, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to promote the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the proliferation of various cancer cell lines, and to induce apoptosis in some cases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 in lab experiments is its high potency and selectivity for p38 MAPK. This allows for precise manipulation of the signaling pathway, and for the identification of specific downstream targets that are regulated by this kinase. However, one limitation of using this compound is its potential for off-target effects, as it may inhibit other kinases or enzymes that share similar ATP-binding sites.

Future Directions

There are several future directions for the use of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 in scientific research. One area of interest is the role of p38 MAPK in aging and age-related diseases, such as Alzheimer's disease and osteoporosis. Another area of research is the development of novel p38 MAPK inhibitors that have improved selectivity and pharmacokinetic properties, and that may have therapeutic potential for various diseases. Finally, the use of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 in combination with other drugs or therapies may provide new insights into the complex signaling networks that regulate cellular functions.

Synthesis Methods

The synthesis of 1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 involves several steps, starting from the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-methylimidazole in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydroxide to form the final product. The synthesis process has been well-established and optimized, and various modifications have been made to improve the yield and purity of the compound.

Scientific Research Applications

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole 203580 has been extensively used in scientific research as a tool to investigate the role of p38 MAPK in various biological processes. It has been shown to inhibit the activity of p38 MAPK in a dose-dependent manner, and to block the downstream signaling pathways that are activated by this kinase. This has allowed researchers to study the effects of p38 MAPK inhibition on cellular functions such as cytokine production, cell proliferation, and apoptosis.

properties

Product Name

1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2-methyl-1H-imidazole

Molecular Formula

C11H10Cl2N2O2S

Molecular Weight

305.2 g/mol

IUPAC Name

1-(2,4-dichloro-5-methylphenyl)sulfonyl-2-methylimidazole

InChI

InChI=1S/C11H10Cl2N2O2S/c1-7-5-11(10(13)6-9(7)12)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3

InChI Key

SOKFSYFNQPBRJV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2C

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C=CN=C2C

Origin of Product

United States

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